molecular formula C8H15NO B1194984 1-(1-Methylpyrrolidin-2-yl)acetone CAS No. 45771-52-6

1-(1-Methylpyrrolidin-2-yl)acetone

Cat. No. B1194984
CAS RN: 45771-52-6
M. Wt: 141.21 g/mol
InChI Key: ADKXZIOQKHHDNQ-UHFFFAOYSA-N
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Description

1-(1-Methylpyrrolidin-2-yl)acetone, also known as MP2P, is a chemical compound that is widely used in scientific research. It is a ketone that is commonly used as a precursor in the synthesis of various drugs and other organic compounds. In

Scientific Research Applications

Enantioselective Organocatalysis

1-(1-Methylpyrrolidin-2-yl)acetone-related compounds have shown promise in enantioselective organocatalysis. For instance, a study utilized a compound structurally similar to 1-(1-Methylpyrrolidin-2-yl)acetone for catalyzing the aldol reaction between acetone and various aldehydes, achieving superior enantioselectivity compared to existing catalysts (Tong, Harris, Barker, & Brimble, 2008).

Photocatalytic Activity in Wastewater Treatment

Compounds related to 1-(1-Methylpyrrolidin-2-yl)acetone have been studied for their potential in photocatalytic wastewater treatment. A study demonstrated the use of a similar solvent for the exfoliation of MoS2 nanosheets, which showed effective photocatalytic performance under visible light, indicating a potential application in controlling water pollution efficiently (Sahoo et al., 2020).

Study of Biosynthetic Pathways

Research has explored the role of related compounds in the biosynthesis of tropane alkaloids. A study on 1-Methylpyrrolidine-2-acetic acid, a compound with structural similarities, investigated its efficiency as a precursor in the biosynthesis of alkaloids in various plants, contributing to our understanding of plant biochemistry (Huang, Abraham, Kim, & Leete, 1996).

Studies in Organic Synthesis

1-(1-Methylpyrrolidin-2-yl)acetone-related compounds have been utilized in various organic synthesis processes. For example, research has shown their use in the selective oxidation of alcohols to corresponding ketones, highlighting their potential in fine chemical synthesis (Joseph, Jain, & Sain, 2006).

Polymerization Studies

These compounds have also been used in polymerization studies. A research paper described the polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one, a process important for producing polymers with specific end-group functionalities (Liu & Rimmer, 2002).

Luminescent Material Research

Research on luminescent materials also includes studies involving 1-(1-Methylpyrrolidin-2-yl)acetone-related compounds. A study developed a luminescent metal–organic framework that could act as a luminescent probe for the detection of acetone, demonstrating the compound's relevance in material science and sensor technology (Wang et al., 2015).

properties

IUPAC Name

1-(1-methylpyrrolidin-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKXZIOQKHHDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpyrrolidin-2-yl)acetone

CAS RN

45771-52-6
Record name Hygrine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045771526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYGRINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV8N61EC6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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